molecular formula C21H18Cl2N2O4S B12364898 Hsd17B13-IN-31

Hsd17B13-IN-31

货号: B12364898
分子量: 465.3 g/mol
InChI 键: BBQAVEMXEWSFJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hsd17B13-IN-31 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The inhibition of HSD17B13 by compounds like this compound offers potential therapeutic benefits for treating these liver diseases .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route often starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor properties. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis procedures while ensuring consistency, purity, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and implementing stringent quality control measures to meet regulatory standards .

化学反应分析

Types of Reactions

Hsd17B13-IN-31 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against HSD17B13 .

作用机制

Hsd17B13-IN-31 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of steroids and lipids, and its inhibition leads to a reduction in lipid droplet formation and accumulation in hepatocytes. The molecular targets of this compound include the active site of HSD17B13, where it binds and prevents the enzyme from catalyzing its normal reactions. This inhibition disrupts the pathways involved in lipid metabolism, thereby reducing the progression of liver diseases .

相似化合物的比较

Hsd17B13-IN-31 is compared with other similar compounds, such as BI-3231, which is another potent and selective inhibitor of HSD17B13. While both compounds share similar inhibitory mechanisms, this compound may offer unique advantages in terms of potency, selectivity, and pharmacokinetic properties. Other similar compounds include various derivatives of HSD17B13 inhibitors that have been developed to enhance their therapeutic potential .

Conclusion

This compound represents a promising compound in the field of liver disease research, offering potential therapeutic benefits for conditions like NAFLD and NASH. Its synthesis, chemical reactions, and applications in scientific research highlight its significance as a valuable tool for understanding and treating metabolic disorders.

属性

分子式

C21H18Cl2N2O4S

分子量

465.3 g/mol

IUPAC 名称

3-[(3,5-dichloro-4-hydroxybenzoyl)amino]-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H18Cl2N2O4S/c1-29-17-5-3-2-4-12(17)6-8-24-21(28)19-16(7-9-30-19)25-20(27)13-10-14(22)18(26)15(23)11-13/h2-5,7,9-11,26H,6,8H2,1H3,(H,24,28)(H,25,27)

InChI 键

BBQAVEMXEWSFJD-UHFFFAOYSA-N

规范 SMILES

COC1=CC=CC=C1CCNC(=O)C2=C(C=CS2)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。